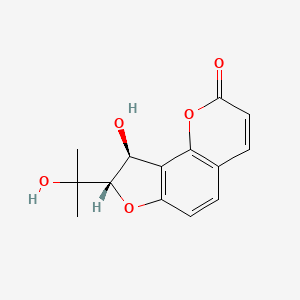

Vaginol

Description

Properties

CAS No. |

26992-52-9 |

|---|---|

Molecular Formula |

C14H14O5 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

(8S,9S)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one |

InChI |

InChI=1S/C14H14O5/c1-14(2,17)13-11(16)10-8(18-13)5-3-7-4-6-9(15)19-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m0/s1 |

InChI Key |

DQISGWRLCDLKJI-AAEUAGOBSA-N |

Isomeric SMILES |

CC(C)([C@@H]1[C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O |

Canonical SMILES |

CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Vaginol: A Comprehensive Technical Guide for Researchers

Introduction: Vaginol is a naturally occurring furanocoumarin, a class of organic compounds known for their diverse biological activities. This guide provides an in-depth overview of this compound's chemical properties, experimental protocols, and biological functions, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₄H₁₄O₅[1] |

| Molar Mass | 262.261 g·mol⁻¹[1] |

| CAS Number | (+)-Vaginol: 26992-52-9--INVALID-LINK--1-Vaginol: 849144-92-9 |

| IUPAC Name | (8S,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one (for (+)-Vaginol) |

| Synonyms | This compound, Vaginidiol |

| Physical State | Solid (predicted) |

| Solubility | Predicted to be sparingly soluble in water, more soluble in organic solvents like methanol, ethanol, and DMSO. |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly available literature. However, based on general methods for furanocoumarins, the following protocols can be adapted.

Synthesis

The synthesis of furanocoumarins can be approached through various strategies, generally involving the construction of the furan (B31954) ring onto a pre-existing coumarin (B35378) core, or the formation of the pyrone ring on a benzofuran (B130515) scaffold. A common starting material for the biosynthesis of many furanocoumarins is umbelliferone.

Conceptual Synthesis Workflow:

Purification

High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of furanocoumarins from natural extracts or synthetic reaction mixtures.

General HPLC Purification Protocol:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (often with a small percentage of an acid like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

-

Detection: UV detection is commonly employed, with monitoring at wavelengths around 254 nm and 310 nm where furanocoumarins exhibit strong absorbance.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected, and the solvent is removed under reduced pressure.

Illustrative Purification Workflow:

Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of this compound. The spectra would reveal characteristic signals for the aromatic protons of the coumarin core, the protons of the furan ring, and the protons of the dihydroxy-isopropyl side chain.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques. The fragmentation pattern can provide valuable structural information.

Biological Activities and Signaling Pathways

While specific studies on this compound are limited, the broader class of furanocoumarins is known to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Furanocoumarins have been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The potential mechanisms involve the modulation of key signaling pathways.

Potential Anticancer Signaling Pathways of Furanocoumarins:

Anti-inflammatory Activity

Furanocoumarins can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is often achieved through the modulation of signaling pathways such as the NF-κB and MAPK pathways.

Antimicrobial Activity

Several furanocoumarins have demonstrated activity against a range of bacteria and fungi. The exact mechanisms are not fully elucidated but may involve membrane disruption or inhibition of essential enzymes.

Conclusion

This compound, as a member of the furanocoumarin family, holds potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its properties and potential biological activities. Further research is warranted to fully elucidate its physicochemical characteristics, develop specific and optimized experimental protocols, and explore its therapeutic potential in various disease models.

References

Unveiling Vaginol: A Technical Guide to Its Natural Sources and Isolation

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed to detail the natural sources and isolation procedures of Vaginol, a furanocoumarin with potential applications in drug development and scientific research. This whitepaper provides researchers, scientists, and professionals in the pharmaceutical industry with a consolidated resource of quantitative data, detailed experimental protocols, and visual workflows for the extraction and synthesis of this compound.

This compound (C₁₄H₁₄O₅), a member of the furanocoumarin class of organic chemical compounds, is primarily found in glycosidic form as Apterin within various plant species. The principal plant family known to host this compound is the Apiaceae family, which includes well-known plants such as Angelica species and Zizia aptera (Golden Alexanders). Direct isolation of this compound from natural sources is not a commonly documented procedure; instead, the prevailing method involves the extraction of its glucoside, Apterin, followed by a hydrolysis step to yield this compound.

Natural Occurrences of this compound Precursor

Apterin, the direct natural precursor to this compound, has been identified in several species within the Apiaceae family. Notable sources include:

-

Angelica archangelica (Garden Angelica): The roots of this plant are a significant source of various furanocoumarins, including Apterin.

-

Zizia aptera (Heart-leaved Alexanders): This North American plant is another primary source from which Apterin has been isolated.[1]

Quantitative data regarding the yield of Apterin from these plant sources is not extensively reported in publicly available literature, highlighting an area for further research and optimization.

Isolation and Synthesis of this compound

The isolation of this compound is a two-stage process that begins with the extraction and purification of Apterin from plant material, followed by the hydrolysis of the glycosidic bond to release the this compound aglycone.

Stage 1: Extraction and Isolation of Apterin

A general workflow for the isolation of furanocoumarin glycosides like Apterin from plant sources typically involves the following steps:

-

Plant Material Preparation: The roots or relevant plant parts are harvested, dried, and ground into a fine powder to maximize the surface area for extraction.

-

Extraction: Microwave-Assisted Extraction (MAE) has been shown to be an efficient method for extracting furanocoumarins.[2][3] The powdered plant material is subjected to extraction with a suitable solvent, such as hexane, under optimized conditions of temperature and time.

-

Purification: The crude extract is then purified to isolate Apterin. This is commonly achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard method for the initial separation of compounds. Further purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates a generalized workflow for the extraction and isolation of Apterin:

References

Spectroscopic Analysis of Furanocoumarins: A Technical Guide Featuring Bergapten as an Exemplar

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for furanocoumarins, a class of organic chemical compounds produced by a variety of plants. While the initial focus of this guide was the furanocoumarin Vaginol (also known as vaginidiol), a thorough search of available scientific literature and databases did not yield a complete set of its spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy). Therefore, to fulfill the request for an in-depth technical resource, this guide will utilize Bergapten as a representative and well-characterized furanocoumarin. Bergapten is a closely related compound, also found in plants of the Heracleum genus, and serves as an excellent exemplar for the spectroscopic analysis of this class of molecules.

This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry who require a detailed understanding of the spectroscopic characterization of furanocoumarins.

Spectroscopic Data of Bergapten

The following tables summarize the key spectroscopic data for Bergapten.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for Bergapten

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.59 | d | 2.4 | H-4 |

| 7.14 | s | H-8 | |

| 7.02 | d | 1.0 | H-2' |

| 6.27 | d | 9.8 | H-3 |

| 5.91 | d | 1.0 | H-3' |

| 4.27 | s | 5-OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for Bergapten

| Chemical Shift (δ) ppm | Assignment |

| 161.2 | C-2 |

| 149.5 | C-7 |

| 148.8 | C-5 |

| 144.9 | C-2' |

| 139.3 | C-4 |

| 126.5 | C-6 |

| 112.8 | C-3 |

| 106.5 | C-4a |

| 105.0 | C-3' |

| 93.8 | C-8 |

| 60.1 | 5-OCH₃ |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for Bergapten

| m/z | Relative Intensity (%) | Assignment |

| 216 | 100 | [M]⁺ |

| 188 | 50 | [M - CO]⁺ |

| 173 | 85 | [M - CO - CH₃]⁺ |

| 145 | 30 | [M - CO - CH₃ - CO]⁺ |

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopy Data for Bergapten

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretch (aromatic) |

| 2925, 2850 | C-H stretch (aliphatic) |

| 1720 | C=O stretch (lactone) |

| 1620, 1580, 1490 | C=C stretch (aromatic) |

| 1270, 1020 | C-O stretch (ether) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of Bergapten (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

-

The data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

The data is processed similarly to the ¹H NMR data.

-

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of Bergapten is introduced into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For non-volatile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, typically at 70 eV. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are frequently used.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: The Bergapten sample can be prepared in several ways:

-

KBr Pellet: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Nujol Mull: The solid sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

-

Thin Film: A solution of the sample is deposited on a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.

-

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The instrument passes infrared radiation through the sample and records the frequencies at which the radiation is absorbed. The data is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like a furanocoumarin.

Vaginol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaginol, a naturally occurring furanocoumarin, presents a chemical scaffold of interest for further investigation. This technical guide provides a comprehensive overview of the known and anticipated solubility and stability characteristics of this compound, based on its chemical structure and the established properties of the furanocoumarin class of compounds. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its likely physicochemical behavior and provides detailed experimental protocols for its empirical determination. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this compound and related dihydrofuranocoumarins.

Chemical Identity

This compound is chemically identified as (-)-Vaginol, a derivative of the angular furanocoumarin, angelicin.

-

IUPAC Name: (8R,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one

-

Molecular Formula: C₁₄H₁₄O₅

-

Molecular Weight: 262.26 g/mol

-

Structure: this compound possesses a dihydrofuran ring fused to a coumarin (B35378) backbone, with two hydroxyl groups, one of which is a tertiary alcohol. This structure suggests a degree of polarity that will influence its solubility and stability.

Solubility Characteristics

Furanocoumarins are generally characterized by low aqueous solubility due to their hydrophobic polycyclic structure. However, the presence of hydroxyl groups in the this compound structure is expected to increase its polarity and, consequently, its solubility in polar solvents, including water, compared to non-hydroxylated furanocoumarins.

Table 1: Anticipated Solubility Profile of this compound

| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The hydroxyl groups can form hydrogen bonds with protic solvents, enhancing solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Good dipole-dipole interactions are expected, favoring dissolution. |

| Nonpolar | Hexane, Toluene | Very Low | The overall polarity of the molecule, due to the hydroxyl and lactone groups, will limit solubility in nonpolar solvents. |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the shake-flask method, followed by a suitable analytical quantification technique.

Methodology:

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may also be used.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is determined from the concentration of this compound in the saturated solution.

Stability Characteristics

The stability of this compound is expected to be influenced by factors such as pH, temperature, light, and the presence of oxidative agents. The lactone ring in the coumarin structure is susceptible to hydrolysis under basic conditions.

Table 2: Factors Influencing this compound Stability

| Factor | Anticipated Effect on Stability | Rationale |

| pH | Stable in acidic to neutral conditions. Susceptible to degradation under basic conditions. | The lactone ring is prone to hydrolysis at high pH, leading to the formation of a water-soluble carboxylate salt of the corresponding coumarinic acid. This reaction is often reversible upon acidification. |

| Temperature | Degradation rate will likely increase with temperature. | As with most chemical reactions, the rate of degradation (e.g., hydrolysis, oxidation) is expected to follow Arrhenius kinetics, increasing with higher temperatures. |

| Light | Potential for photodegradation. | Furanocoumarins are known to be photosensitive. While the dihydrofuran ring in this compound may alter its photochemical properties compared to psoralen (B192213) or angelicin, photostability should be evaluated. |

| Oxidation | Susceptible to oxidation. | The phenolic nature of the coumarin ring system and the presence of hydroxyl groups may make the molecule susceptible to oxidative degradation. |

Experimental Protocol for Stability Assessment

Forced degradation studies are essential to understand the stability profile of this compound. These studies involve subjecting the compound to various stress conditions and monitoring its degradation over time.

Diagram 2: Forced Degradation Study Workflow

Caption: Workflow for this compound forced degradation studies.

Methodology:

-

Solution Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at a set temperature.

-

Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose the solution to a controlled light source (e.g., UV or fluorescent lamp).

-

-

Time-point Sampling: At specified time intervals, withdraw aliquots from each stress condition.

-

Analysis:

-

Immediately analyze the samples using a stability-indicating HPLC method. This is a method that can separate the intact drug from its degradation products.

-

Quantify the remaining this compound at each time point to determine the degradation rate.

-

Use LC-MS/MS to identify the structure of any major degradation products.

-

Signaling Pathways and Logical Relationships

The primary degradation pathway for coumarins under basic conditions is lactone hydrolysis.

Vaginol: A Technical Guide to a Naturally Occurring Furanocoumarin

Disclaimer: The following guide provides a comprehensive overview of the chemical compound Vaginol. It is important to note that while this compound is a recognized chemical entity, extensive research into its biological activity, mechanism of action, and therapeutic applications is limited in the public domain. Therefore, this document focuses on its chemical properties and the general context of furanocoumarin research. A commercial product named "this compound 10 vaginal ovules" is not related to the furanocoumarin this compound, as its active ingredients are hyaluronic acid and 18-beta-glycyrrhetinic acid.

Introduction

This compound is a naturally occurring chemical compound belonging to the furanocoumarin class. Furanocoumarins are a group of organic chemical compounds produced by a variety of plants, most notably in the Apiaceae (celery, carrot, parsley family) and Rutaceae (citrus family) families.[1][2][3] These compounds are known for their phototoxic properties and a range of other biological activities. This compound's glucoside is apterin, and it has been isolated from plants of the Apiaceae family. This guide serves as a technical resource for researchers, scientists, and drug development professionals, summarizing the available chemical data for this compound and placing it within the historical and scientific context of furanocoumarin research.

Discovery and Historical Context

Chemical and Physical Properties

This compound is a molecule with the chemical formula C14H14O5.[5][6] Several stereoisomers of this compound exist, and their properties have been characterized. The data presented below is a compilation from various chemical databases.

Table 1: Chemical and Physical Properties of this compound Stereoisomers

| Property | (+)-Vaginol | (-)-Vaginol | (±)-Vaginol |

| IUPAC Name | (8S,9S)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one | (8R,9R)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one | (8R,9R)-rel-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one |

| Molecular Formula | C14H14O5 | C14H14O5 | C14H14O5 |

| Molar Mass | 262.26 g/mol | 262.26 g/mol | 262.26 g/mol |

| CAS Number | 26992-52-9 | 849144-92-9 | Not specified |

| PubChem CID | 11817856 | 101820924 | Not specified |

| Appearance | Not specified | Not specified | Not specified |

| Melting Point | Not specified | Not specified | Not specified |

| Boiling Point | Not specified | Not specified | Not specified |

| Solubility | Not specified | Not specified | Not specified |

| XLogP3-AA | -0.1 | -0.1 | -0.1 |

| Hydrogen Bond Donor Count | 2 | 2 | 2 |

| Hydrogen Bond Acceptor Count | 5 | 5 | 5 |

| Rotatable Bond Count | 1 | 1 | 1 |

| Exact Mass | 262.084124 g/mol | 262.084124 g/mol | 262.084124 g/mol |

| Monoisotopic Mass | 262.084124 g/mol | 262.084124 g/mol | 262.084124 g/mol |

| Topological Polar Surface Area | 76.1 Ų | 76.1 Ų | 76.1 Ų |

| Heavy Atom Count | 19 | 19 | 19 |

| Formal Charge | 0 | 0 | 0 |

| Complexity | 416 | 416 | 416 |

Data compiled from PubChem.

Experimental Protocols

Due to the limited availability of specific experimental research on this compound, this section provides a generalized protocol for the isolation and characterization of a furanocoumarin from a plant source, which would be the standard approach for a compound like this compound.

Protocol 1: General Method for Isolation and Characterization of this compound from Plant Material

-

Plant Material Collection and Preparation:

-

Collect fresh plant material from a species known to contain furanocoumarins (e.g., from the Apiaceae family).

-

Air-dry the plant material in the shade at room temperature for 1-2 weeks.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture of chloroform (B151607) and methanol) at room temperature for 24-48 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

-

-

Fractionation and Isolation:

-

Subject the crude extract to column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualization under UV light.

-

Pool fractions with similar TLC profiles.

-

Further purify the pooled fractions using preparative TLC or high-performance liquid chromatography (HPLC) to isolate the pure compound (this compound).

-

-

Structural Elucidation:

-

Determine the structure of the isolated compound using spectroscopic methods:

-

UV-Vis Spectroscopy: To determine the ultraviolet absorption maxima.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To determine the complete chemical structure and stereochemistry.

-

-

Potential Signaling Pathways and Biological Activities (General Furanocoumarin Context)

While specific signaling pathways for this compound have not been elucidated, furanocoumarins as a class are known to interact with various biological pathways. For instance, some furanocoumarins have demonstrated anti-inflammatory, anti-cancer, and antimicrobial activities. A common mechanism for the anti-inflammatory effects of natural products is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Below is a generalized diagram representing a potential anti-inflammatory signaling pathway that a furanocoumarin might modulate. This is a representative example and is not based on specific research on this compound.

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and identification of a natural product like this compound from a plant source.

Caption: A generalized workflow for the isolation and identification of this compound.

Conclusion

This compound is a furanocoumarin with a well-defined chemical structure. While its biological activities and potential therapeutic uses remain largely unexplored, its classification within a class of compounds known for diverse pharmacological effects suggests that further research may be warranted. This guide provides a foundational understanding of this compound's chemical nature and the broader context of furanocoumarin science, serving as a starting point for future investigations. Researchers interested in this compound are encouraged to pursue studies on its synthesis, biological screening, and mechanism of action to unlock its potential.

References

- 1. Furanocoumarin - Wikipedia [en.wikipedia.org]

- 2. Apiaceae - Wikipedia [en.wikipedia.org]

- 3. gbif.org [gbif.org]

- 4. Furanocoumarins: History of Research, Diversity, Synthesis, Physiological Role in the Plant, and Medical Application - ProQuest [proquest.com]

- 5. dermofarma.it [dermofarma.it]

- 6. Furanocoumarins: History of Research, Diversity, Synthesis, Physiological Role in the Plant, and Medical Application | Scilit [scilit.com]

Potential Therapeutic Relevance of Vaginol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaginol, a naturally occurring furanocoumarin, presents a compelling yet underexplored profile for potential therapeutic applications. As a member of the furanocoumarin class of phytochemicals, this compound's chemical structure suggests the possibility of a range of biological activities analogous to those of well-studied furanocoumarins.[1][2] This technical guide synthesizes the current, albeit limited, knowledge on this compound and extrapolates its potential therapeutic relevance based on the established pharmacological landscape of the furanocoumarin family. This document outlines the known chemistry of this compound, delves into the diverse biological activities of furanocoumarins, proposes potential signaling pathways this compound may modulate, and provides hypothetical experimental protocols for future investigation. The content herein is intended to serve as a foundational resource to stimulate and guide further research into the therapeutic promise of this compound.

Introduction to this compound

This compound is a chemical compound classified under the furanocoumarin class.[1][2] Its chemical formula is C14H14O5, with a molar mass of 262.261 g·mol−1.[1] Structurally, it is a derivative of psoralen, characterized by a furan (B31954) ring fused with a coumarin (B35378). The glucoside of this compound is known as Apterin.[1][2][3] While this compound itself has not been the subject of extensive biological investigation, the furanocoumarin scaffold is prevalent in a variety of plant species and is associated with a broad spectrum of pharmacological effects.[4][5]

The Furanocoumarin Class: A Reservoir of Bioactivity

Furanocoumarins are secondary metabolites in plants, acting as defense mechanisms against pathogens and predators.[6] They are broadly categorized into linear and angular types based on the position of the furan ring fusion to the coumarin base.[4][5] This class of compounds is renowned for its diverse biological activities, which provides a strong rationale for investigating the potential of this compound.

Anticancer Potential

Numerous studies have demonstrated the anticancer properties of various furanocoumarins.[7][8] These compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and leukemia.[7]

Anti-inflammatory Activity

Furanocoumarins have been reported to possess significant anti-inflammatory properties.[7] Their mechanism of action in this context is often attributed to the modulation of inflammatory signaling pathways.

Antimicrobial Effects

The role of furanocoumarins as phytoalexins underscores their inherent antimicrobial potential.[6] Studies have shown their efficacy against a range of bacteria and fungi.

Enzyme Inhibition

A hallmark of many furanocoumarins is their ability to inhibit cytochrome P450 enzymes, particularly CYP3A4.[9][10] This has profound implications for drug metabolism and the potential for drug-drug interactions, a critical consideration in drug development.

Potential Signaling Pathways for this compound Modulation

Based on the known mechanisms of other furanocoumarins, this compound could potentially modulate several key signaling pathways implicated in disease.

-

NF-κB Signaling Pathway: Furanocoumarins are known to inhibit the NF-κB pathway, a central regulator of inflammation and cell survival.[8]

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth and proliferation and is a common target for anticancer drugs. Some furanocoumarins have been shown to modulate PI3K/Akt signaling.[8]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and is another potential target for this compound.[8]

Quantitative Data for Furanocoumarins

While specific quantitative data for this compound is not available in the current literature, the following table summarizes representative data for other furanocoumarins to provide a comparative context for potential potency.

| Furanocoumarin | Biological Activity | Assay System | IC50 / EC50 | Reference |

| Bergapten | Cytotoxicity | MCF-7 breast cancer cells | ~25 µM | [8] |

| Imperatorin | Acetylcholinesterase Inhibition | In vitro enzyme assay | 3.14 µM | [11] |

| Xanthotoxin | CYP3A4 Inhibition | Human liver microsomes | ~5 µM | [9] |

| Psoralen | Cytotoxicity (with UVA) | A431 skin cancer cells | ~1 µM | [4] |

Proposed Experimental Protocols for this compound Investigation

To elucidate the therapeutic potential of this compound, a systematic experimental approach is necessary. The following are detailed methodologies for key initial experiments.

In Vitro Cytotoxicity Assay

-

Objective: To determine the cytotoxic effects of this compound on various human cancer cell lines.

-

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

-

Treatment: Seed cells in 96-well plates and treat with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

Viability Assay: Assess cell viability using an MTT or similar colorimetric assay.

-

Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

-

Anti-inflammatory Activity Assessment

-

Objective: To evaluate the anti-inflammatory potential of this compound in a cell-based model.

-

Methodology:

-

Cell Culture: Use a macrophage cell line (e.g., RAW 264.7).

-

Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Co-treat the cells with LPS and varying concentrations of this compound.

-

Nitric Oxide (NO) Assay: Measure the production of nitric oxide, a key inflammatory mediator, using the Griess reagent.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.

-

Cytochrome P450 Inhibition Assay

-

Objective: To determine the inhibitory effect of this compound on key cytochrome P450 enzymes.

-

Methodology:

-

Enzyme Source: Utilize human liver microsomes as a source of CYP enzymes.

-

Substrate Reaction: Incubate the microsomes with a specific fluorescent substrate for the CYP enzyme of interest (e.g., CYP3A4).

-

Inhibition: Perform the incubation in the presence of varying concentrations of this compound.

-

Detection: Measure the fluorescence of the metabolized substrate.

-

Data Analysis: Calculate the IC50 value for this compound's inhibition of the CYP enzyme.

-

Visualizations of Potential Mechanisms

To conceptualize the potential interactions of this compound within a cellular context, the following diagrams illustrate hypothetical signaling pathways and experimental workflows.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Caption: Experimental workflow for an in vitro cytotoxicity assay of this compound.

Conclusion and Future Directions

This compound, as a furanocoumarin, is positioned within a class of compounds with demonstrated and varied therapeutic potential. While direct evidence of its biological activity is currently lacking, the extensive research on related furanocoumarins provides a strong foundation for hypothesizing its utility in areas such as oncology and inflammatory diseases. The experimental protocols outlined in this guide offer a clear roadmap for the initial stages of investigating this compound's pharmacological profile. Future research should focus on a systematic evaluation of its effects on various cell lines and in preclinical models of disease. Furthermore, understanding its pharmacokinetic and pharmacodynamic properties, including its interaction with metabolic enzymes, will be crucial for any future translational development. The exploration of this compound holds the promise of uncovering a novel therapeutic agent derived from a well-established class of bioactive natural products.

References

- 1. Research progress in pharmacology, pharmacokinetics and toxicity of natural furanocoumarins [cjpt.magtechjournal.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Apterin - Wikipedia [en.wikipedia.org]

- 4. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Furanocoumarin - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of furanocoumarin derivatives in grapefruit juice on nifedipine pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Furanocoumarin Content, Antioxidant Activity, and Inhibitory Potential of Heracleum verticillatum, Heracleum sibiricum, Heracleum angustisectum, and Heracleum ternatum Extracts against Enzymes Involved in Alzheimer's Disease and Type II Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Vaginol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, in silico methodologies provide a powerful, cost-effective, and rapid framework for predicting the biological activities of novel chemical entities. This technical guide outlines a comprehensive workflow for the computational prediction of the bioactivity of a hypothetical compound, "Vaginol." By integrating ligand- and structure-based approaches, this document details the necessary steps from initial target identification to molecular docking, ADMET profiling, and pathway analysis. The protocols and data presented herein serve as a robust template for researchers aiming to elucidate the therapeutic potential of new molecules, accelerating the transition from computational hypothesis to experimental validation.

Introduction to In Silico Bioactivity Prediction

Computational, or in silico, bioactivity prediction leverages computer modeling and simulations to forecast the biological effects of a molecule.[1][2] This approach is foundational in early-stage drug discovery, enabling the high-throughput screening of virtual compound libraries to identify promising leads, predict potential off-target effects, and elucidate mechanisms of action before committing to resource-intensive laboratory experiments.[3][4] The core principle is that the biological activity of a compound is intrinsically linked to its structural and physicochemical properties. By analyzing these properties, we can infer interactions with biological targets like proteins and nucleic acids.

This guide details a multi-step workflow using a hypothetical molecule named "this compound" as a case study. The process encompasses two primary strategies:

-

Ligand-Based Methods : These approaches rely on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities.[3][4] These methods are employed when the structure of the biological target is unknown.

-

Structure-Based Methods : When the three-dimensional structure of a biological target is known, these methods can be used to model the physical interaction between the ligand (this compound) and its target protein.[2][4]

The ultimate goal of this workflow is to generate a robust, data-driven hypothesis regarding the bioactivity of this compound, which can then be prioritized for experimental validation.

Step 1: Target Identification and Prediction

The initial and most critical step is to identify the potential biological targets of this compound. A combination of ligand- and structure-based methods provides a comprehensive landscape of probable protein interactions.

Methodologies

-

Ligand-Based Target Prediction : This involves screening the structure of this compound against large databases of known bioactive compounds, such as ChEMBL and PubChem.[5] Algorithms calculate the 2D or 3D similarity between this compound and compounds with known targets, predicting targets for this compound based on the activities of its closest structural neighbors. Pharmacophore modeling, a technique that identifies the essential 3D arrangement of functional groups responsible for biological activity, is also a key ligand-based tool.[6]

-

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical equations that correlate the chemical structures of compounds with their biological activities.[2][7][8] If a series of analogs with known activities is available, a QSAR model can be built to predict the activity of a new compound like this compound.[9][10]

-

Structure-Based Target Prediction (Reverse Docking) : This method "docks" the this compound molecule into the binding sites of a large panel of known protein structures.[4] The proteins are then ranked based on the predicted binding affinity, suggesting the most likely biological targets.

Experimental Protocol: Ligand-Based Target Prediction via Similarity Searching

-

Obtain this compound Structure : Secure the 2D structure of this compound in a machine-readable format (e.g., SMILES or SDF).

-

Select Database and Tool : Utilize a public web server such as SwissTargetPrediction, ChEMBL, or PubChem's similarity search tools.

-

Input Structure : Paste the SMILES string or upload the SDF file for this compound into the tool's interface.

-

Set Parameters :

-

Select the organism of interest (e.g., Homo sapiens).

-

Choose the similarity metric (e.g., Tanimoto coefficient for 2D similarity).

-

Set a similarity threshold if applicable.

-

-

Execute Search : Run the prediction algorithm. The server will compare this compound against its internal database of ligands with known targets.

-

Analyze Results : The output will be a ranked list of potential protein targets. The ranking is typically based on a probability score or the similarity score of the known ligands to this compound.

-

Curate Target List : Cross-reference the top-ranked targets to identify those belonging to relevant protein families (e.g., kinases, GPCRs, enzymes) and prioritize them for further analysis.

Data Presentation: Predicted Targets for this compound

The following table summarizes hypothetical target prediction results for this compound, integrating outputs from multiple in silico tools.

| Target Class | Predicted Target | Prediction Method | Confidence Score | Potential Bioactivity |

| Enzyme | Cyclooxygenase-2 (COX-2) | 2D Similarity (ChEMBL) | 0.85 (Tanimoto) | Anti-inflammatory[11][12] |

| Enzyme | DNA Gyrase Subunit B (GyrB) | Pharmacophore Screen | 75% Fit | Antimicrobial[13] |

| Kinase | Epidermal Growth Factor Receptor (EGFR) | Reverse Docking | -9.5 kcal/mol | Anticancer[14][15] |

| Protease | G6PD::6PGL | 3D Similarity (SwissTarget) | 68% Probability | Antiparasitic[16] |

| Enzyme | Aromatase (CYP19A1) | QSAR Model Prediction | pIC50: 6.8 | Anticancer (Hormonal)[17] |

Workflow Diagram: Target Identification```dot

Caption: Standard workflow for a molecular docking simulation.

Step 3: ADMET Prediction

A compound's therapeutic potential depends not only on its bioactivity but also on its pharmacokinetic and safety profile. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is used to flag potential liabilities early in the discovery process. [6][18]

Methodology

ADMET prediction models are typically built from large datasets of experimentally determined properties. They predict parameters such as oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes (e.g., Cytochrome P450s), and potential toxicity. A common first-pass filter is Lipinski's Rule of Five, which assesses the "drug-likeness" of a molecule based on simple physicochemical properties.

Experimental Protocol: ADMET Profiling with SwissADME

-

Access the Web Server : Navigate to the SwissADME web server.

-

Input Structure : Enter the SMILES string for this compound into the query box.

-

Run Prediction : Execute the analysis.

-

Collect Data : The server will generate a comprehensive report. Systematically collect the following key parameters:

-

Physicochemical Properties : Molecular Weight (MW), LogP, Hydrogen Bond Donors (HBD), Hydrogen Bond Acceptors (HBA).

-

Lipophilicity : Consensus LogP.

-

Water Solubility : Predicted solubility class (e.g., Soluble, Moderately Soluble).

-

Pharmacokinetics : Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, P-gp substrate prediction.

-

Drug-Likeness : Number of Lipinski's Rule of Five violations.

-

Medicinal Chemistry : Alerts for PAINS (Pan-Assay Interference Compounds) or other undesirable substructures.

-

Data Presentation: Predicted ADMET Profile for this compound

| Property | Parameter | Predicted Value | Assessment |

| Physicochemical | Molecular Weight | 385.4 g/mol | Acceptable |

| LogP | 3.2 | Acceptable | |

| H-Bond Donors | 2 | Acceptable | |

| H-Bond Acceptors | 4 | Acceptable | |

| Drug-Likeness | Lipinski Violations | 0 | Good |

| Solubility | Water Solubility | Moderately Soluble | Favorable |

| Pharmacokinetics | GI Absorption | High | Good |

| BBB Permeant | No | Low CNS side effects | |

| CYP2D6 Inhibitor | No | Low drug-drug interaction risk | |

| Toxicity | PAINS Alert | No | Good |

Diagram: ADMET Filtering Logic

Caption: Decision-making workflow based on in silico ADMET profiling.

Step 4: Signaling Pathway Analysis

Connecting the predicted protein targets to known biological pathways helps to formulate a hypothesis about the mechanism of action of this compound at a systemic level.

Methodology

Using pathway databases like KEGG and Reactome, the high-confidence targets identified in previous steps (e.g., COX-2) are mapped to their respective signaling cascades. This contextualizes the predicted molecular interaction, suggesting the potential downstream physiological effects of this compound's activity. For instance, inhibition of COX-2 is known to block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. [11][12]Similarly, modulation of the mTOR pathway has been linked to vaginal epithelial dysfunction. [19]

Diagram: this compound's Predicted Anti-Inflammatory Signaling Pathway

Caption: Predicted mechanism of this compound via inhibition of the COX-2 pathway.

Conclusion and Future Directions

This guide has detailed a systematic in silico workflow to predict the bioactivity of a novel compound, this compound. The multi-step analysis, beginning with target prediction and progressing through molecular docking, ADMET profiling, and pathway mapping, has generated a strong, testable hypothesis: this compound is a potential anti-inflammatory agent that likely functions by inhibiting the COX-2 enzyme. Its favorable predicted ADMET profile further supports its potential as a drug lead.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 5. Predicting bioactivity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. dovepress.com [dovepress.com]

- 7. Nonlinear quantitative structure-activity relationship for the inhibition of dihydrofolate reductase by pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 9. Applications of Quantitative Structure-Activity Relationships (QSAR) based Virtual Screening in Drug Design: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanistic and Predictive QSAR Analysis of Diverse Molecules to Capture Salient and Hidden Pharmacophores for Anti-Thrombotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]

- 13. dovepress.com [dovepress.com]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. ijfmr.com [ijfmr.com]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. phcogj.com [phcogj.com]

- 19. Vaginal epithelial dysfunction is mediated by the microbiome, metabolome, and mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

Vaginol: An In-depth Technical Guide to an Angular Furanocoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaginol is a naturally occurring angular furanocoumarin, a class of heterocyclic compounds known for their diverse biological activities. As the aglycone of its more prevalent glucoside, apterin (B600213), this compound is primarily found in plants of the Apiaceae family, notably in Zizia aptera. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, its biosynthetic relationship to other furanocoumarins, and its known biological effects. The document summarizes available quantitative data, outlines experimental protocols for isolation and analysis, and visualizes key biochemical pathways to facilitate further research and drug development efforts.

Introduction to Furanocoumarins

Furanocoumarins are a significant class of plant secondary metabolites characterized by a furan (B31954) ring fused to a coumarin (B35378) (benzopyran-2-one) core.[1] They are broadly classified into two main structural types: linear and angular. This classification is based on the position of the furan ring fusion to the coumarin nucleus.[2]

-

Linear Furanocoumarins: In this configuration, the furan ring is fused to the 6,7-positions of the coumarin structure. Psoralen (B192213) is the parent compound of this group, which includes well-known derivatives like bergapten (B1666803) and xanthotoxin.[2]

-

Angular Furanocoumarins: Here, the furan ring is fused at the 7,8-positions of the coumarin moiety. Angelicin (B190584) is the parent compound of this less common, but biologically significant, subgroup.[3][4] this compound belongs to this class of angular furanocoumarins.

These compounds are primarily found in a limited number of plant families, with the Apiaceae (e.g., parsley, celery) and Rutaceae (e.g., citrus fruits) being the most prominent sources.[1] Furanocoumarins play a crucial role in plant defense mechanisms against herbivores and pathogens.[1] Their biological effects in humans are diverse, ranging from phototoxicity to potential therapeutic applications, including anticancer and anti-inflammatory activities.[5][6]

This compound and its Glucoside, Apterin

This compound is an angular furanocoumarin that exists in nature predominantly as its glucoside, apterin.[7]

Chemical Structure:

-

This compound: The precise structure of this compound is 8,9-dihydro-8-(1-hydroxy-1-methylethyl)-9-hydroxy-2H-furo[2,3-h]-1-benzopyran-2-one.

-

Apterin: Apterin is the glucoside of this compound, with the glucose moiety attached to the tertiary hydroxyl group of the isopropyl side chain. Its full chemical name is 8,9-dihydro-8(S)-(1-β-D-glucosyloxy-1-methylethyl)-9(R)-hydroxy-2H-furo[2,3-h]-1-benzopyran-2-one.[7]

Physicochemical Properties:

| Property | This compound | Apterin |

| Molecular Formula | C₁₄H₁₄O₅ | C₂₀H₂₄O₁₀ |

| Molar Mass | 262.26 g/mol | 424.40 g/mol |

| Appearance | - | Bitter, water-soluble solid[7] |

| Solubility | - | Soluble in water[7] |

Biosynthesis of this compound and its Relation to Other Furanocoumarins

The biosynthesis of furanocoumarins is a complex process that originates from the phenylpropanoid and mevalonate (B85504) pathways.[2][8] The general pathway leading to both linear and angular furanocoumarins begins with the amino acid L-phenylalanine.

A key intermediate in this pathway is umbelliferone (B1683723) (7-hydroxycoumarin), which is formed from L-phenylalanine via the shikimate pathway.[2][9] Umbelliferone serves as the branch point for the synthesis of both linear and angular furanocoumarins through prenylation at different positions of its aromatic ring.[2][10][11]

-

Linear Furanocoumarin Biosynthesis: Prenylation of umbelliferone at the C6 position by umbelliferone 6-prenyltransferase leads to the formation of demethylsuberosin. This compound is then converted to (+)-marmesin by marmesin synthase . Finally, psoralen synthase catalyzes the conversion of (+)-marmesin to psoralen, the parent compound of linear furanocoumarins.[12][13][14]

-

Angular Furanocoumarin Biosynthesis (leading to this compound): Prenylation of umbelliferone at the C8 position by umbelliferone 8-prenyltransferase yields osthenol.[12] Osthenol is then converted to (+)-columbianetin by columbianetin synthase .[15][16] Angelicin synthase subsequently catalyzes the oxidative cleavage of the isopropyl group of (+)-columbianetin to form angelicin, the parent angular furanocoumarin.[3][4][17] The biosynthesis of this compound likely proceeds through further modifications of an angular furanocoumarin intermediate, although the specific enzymatic steps have not been fully elucidated. The structure of this compound suggests a hydration of the furan ring and subsequent hydroxylation.

Biosynthesis of linear and angular furanocoumarins from umbelliferone.

Biological Activities and Potential Signaling Pathways

While specific studies on the biological activities of this compound are limited, the activities of related angular furanocoumarins and furanocoumarins in general provide insights into its potential pharmacological effects.

4.1. Cytotoxicity and Anticancer Potential

Furanocoumarins, including the angular furanocoumarin angelicin, have demonstrated cytotoxic effects against various cancer cell lines.[5] The mechanisms underlying this cytotoxicity often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[18][19][20]

-

Apoptosis Induction: Furanocoumarins can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation.[21][22]

-

Cell Cycle Arrest: Some furanocoumarins can halt the cell cycle at different phases (e.g., G0/G1 or G2/M), thereby inhibiting cancer cell proliferation.[18][19]

Potential Signaling Pathways Involved in this compound's Cytotoxicity:

Based on the known mechanisms of other furanocoumarins, this compound may exert cytotoxic effects by modulating key signaling pathways such as:

-

NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in many cancers. Some furanocoumarins have been shown to inhibit NF-κB activation, leading to the suppression of pro-survival genes and the induction of apoptosis.[23][24][25]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. The ERK, JNK, and p38 MAPK pathways are key components. Furanocoumarins can modulate MAPK signaling, leading to either cell survival or apoptosis depending on the cellular context.[26][27][28]

Potential apoptotic signaling pathways modulated by this compound.

4.2. Anti-inflammatory Activity

Furanocoumarins have also been reported to possess anti-inflammatory properties.[1][13] This activity is often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines (e.g., TNF-α, IL-6). The inhibition of the NF-κB and MAPK signaling pathways is also a key mechanism underlying the anti-inflammatory effects of these compounds.[12][24] Given its structural similarity to other bioactive furanocoumarins, this compound may also exhibit anti-inflammatory activity through similar mechanisms.

Experimental Protocols

5.1. Isolation and Purification of Apterin from Zizia aptera

The following is a general protocol for the isolation of apterin, which can then be hydrolyzed to yield this compound. This protocol is based on established methods for the isolation of furanocoumarin glycosides from plant materials.[3][24]

Workflow for Apterin Isolation:

General workflow for the isolation of apterin.

Detailed Protocol:

-

Plant Material Preparation: Air-dry the roots and aerial parts of Zizia aptera and grind them into a fine powder.

-

Extraction:

-

Macerate the powdered plant material in 80% methanol at room temperature for 72 hours, with occasional agitation.

-

Alternatively, perform Soxhlet extraction with methanol for 24-48 hours.

-

-

Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

-

Apterin, being a polar glucoside, is expected to be enriched in the n-butanol fraction.

-

-

Column Chromatography:

-

Subject the n-butanol fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Alternatively, use a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using a chloroform:methanol solvent system and visualize under UV light (254 nm and 365 nm).

-

-

Preparative HPLC:

-

Further purify the apterin-containing fractions using preparative reversed-phase High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Use a gradient of water and methanol or acetonitrile (B52724) as the mobile phase.

-

-

Structure Elucidation: Confirm the identity and purity of the isolated apterin using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

5.2. Enzymatic Hydrolysis of Apterin to this compound

Apterin can be hydrolyzed to its aglycone, this compound, using enzymatic methods. A crude enzyme preparation from the seeds of Zizia aptera has been shown to cleave the glycosidic bond of apterin.[7]

-

Enzyme Extraction: Homogenize fresh seeds of Zizia aptera in a suitable buffer (e.g., phosphate (B84403) or citrate (B86180) buffer, pH 5.0-6.0) at 4°C. Centrifuge the homogenate to remove cell debris and use the supernatant as the crude enzyme extract.

-

Hydrolysis: Incubate the purified apterin with the crude enzyme extract at 37°C for several hours.

-

Extraction and Purification of this compound: After the reaction is complete, extract the mixture with ethyl acetate. Concentrate the ethyl acetate layer and purify the resulting this compound by preparative TLC or HPLC.

5.3. Quantitative Analysis by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a common method for the quantitative analysis of furanocoumarins in plant extracts.[6][18][20]

-

Sample Preparation: Extract the plant material as described in the isolation protocol. Filter the extract through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode-array detector monitoring at the maximum absorption wavelength of this compound or apterin (typically around 300-330 nm).

-

-

Quantification: Prepare a calibration curve using a purified standard of this compound or apterin of known concentrations. Calculate the concentration in the samples based on the peak area.

Conclusion and Future Directions

This compound, an angular furanocoumarin from Zizia aptera, represents an interesting but understudied natural product. Its structural relationship to other bioactive furanocoumarins, such as angelicin, suggests that it may possess valuable pharmacological properties, including potential anticancer and anti-inflammatory activities. This technical guide has summarized the current knowledge on this compound, including its chemical nature, biosynthesis, and potential biological effects, and has provided a framework for its further investigation.

Future research should focus on:

-

Quantitative analysis of this compound and apterin in Zizia aptera and other potential plant sources to understand their distribution and variability.

-

Isolation and characterization of sufficient quantities of pure this compound to enable comprehensive biological screening.

-

In-depth investigation of the cytotoxic and anti-inflammatory activities of this compound in various in vitro and in vivo models.

-

Elucidation of the specific molecular mechanisms of action of this compound, including its effects on key signaling pathways such as NF-κB and MAPK.

A deeper understanding of the chemistry and biology of this compound will be crucial for evaluating its potential as a lead compound for the development of new therapeutic agents.

References

- 1. Furanocoumarin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Angelicin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apterin, an unusual glucoside of Zizia aptera - NRC Publications Archive - Canada.ca [publications-cnrc.canada.ca]

- 8. Elucidation of the biosynthesis pathway and heterologous construction of a sustainable route for producing umbelliferone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Convergent evolution of the UbiA prenyltransferase family underlies the independent acquisition of furanocoumarins in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Psoralen Biosynthesis [iubmb.qmul.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Two CYP71AJ enzymes function as psoralen synthase and angelicin synthase in the biosynthesis of furanocoumarins in Peucedanum praeruptorum Dunn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Caveolin-1 expression negatively regulates cell cycle progression by inducing G(0)/G(1) arrest via a p53/p21(WAF1/Cip1)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Oncovirus - Wikipedia [en.wikipedia.org]

- 21. mdpi.com [mdpi.com]

- 22. MAP3K1 regulates female reproductive tract development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Effect of Lactobacillus johnsonii Strain SQ0048 on the TLRs-MyD88/NF-κB Signaling Pathway in Bovine Vaginal Epithelial Cells [frontiersin.org]

- 25. Licochalcone A Protects Vaginal Epithelial Cells Against Candida albicans Infection Via the TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Activation of MAPK Is Required for ROS Generation and Exocytosis in HMC-1 Cells Induced by Trichomonas vaginalis-Derived Secretory Products - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Involvement of PI3K/AKT and MAPK Pathways for TNF-α Production in SiHa Cervical Mucosal Epithelial Cells Infected with Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. biorxiv.org [biorxiv.org]

The Furanocoumarin Backbone of Angelicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelicin (B190584), a naturally occurring angular furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities. As the parent compound of the angular furanocoumarins, its core backbone is a key determinant of its biological function. This technical guide provides an in-depth exploration of the furanocoumarin backbone of Angelicin, including its chemical properties, biosynthesis, and role in mediating cellular signaling pathways. Detailed experimental protocols for its isolation, characterization, and biological evaluation are provided, alongside a comprehensive summary of its quantitative data.

Introduction

Furanocoumarins are a class of organic compounds characterized by a furan (B31954) ring fused with a coumarin.[1] They are predominantly found in plants, serving as defense mechanisms against pathogens and herbivores.[1] Furanocoumarins are broadly classified into two types: linear and angular, based on the position of the furan ring fusion. Angelicin, also known as isopsoralen, is the parent compound of the angular furanocoumarins, where the furan ring is fused at the 7,8-position of the benzopyran-2-one core.[2] This angular structure imparts distinct physicochemical and biological properties compared to its linear isomer, psoralen (B192213).[1] Angelicin has been shown to possess anti-inflammatory, antiviral, and antitumor activities, making its furanocoumarin backbone a subject of intense research for drug development.[3]

Physicochemical Properties and Quantitative Data

The fundamental properties of the Angelicin molecule are summarized below. This data is crucial for its identification, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of Angelicin

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2H-Furo[2,3-h][2]benzopyran-2-one | [2] |

| Other Names | Isopsoralen, Angecin, Bakuchicin | [2][4][5] |

| CAS Number | 523-50-2 | [2] |

| Chemical Formula | C₁₁H₆O₃ | [2] |

| Molar Mass | 186.166 g·mol⁻¹ | [2] |

| Appearance | Pale yellow crystals | [2] |

| Melting Point | 134 °C | [2] |

| Boiling Point | 362.6 °C | [2] |

| Solubility | 10 mM in DMSO | [2] |

| logP | 1.97 | [2] |

| UV max | 300 nm |[2] |

Table 2: Spectroscopic Data of Angelicin

| Data Type | Values | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 6.37 (1H, d, J = 9.6 Hz, H-3), 7.12 (1H, d, J = 2.0 Hz, H-11), 7.36 (1H, d, J = 8.5 Hz, H-5), 7.42 (1H, d, J = 8.5 Hz, H-6), 7.68 (1H, d, J = 2.0 Hz, H-12), 7.79 (1H, d, J = 9.6 Hz, H-4) | [6] |

| EIMS m/z (rel. int.) | 186 ([M]⁺, 100), 158 (62), 130 (14), 102 (15) |[6] |

Table 3: Reported Bioactivity of Angelicin

| Activity | Cell Line/Model | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Antiviral (γ-herpesvirus) | MHV-68 | IC₅₀ = 28.95 μM | [3] |

| Cytotoxicity (Hepatocellular Carcinoma) | Huh-7 | IC₅₀ values determined for assays | [7] |

| Cytotoxicity (Cervical Cancer) | HeLa, SiHa | IC₃₀ and IC₅₀ values determined for assays | [7] |

| Topoisomerase II Inhibition | IC₅₀ = 404 µM | [5] |

| Hepatoprotective | Tacrine-induced cytotoxicity in HepG2 | EC₅₀ = 47 µg/ml |[5] |

Note: IC₅₀ values can vary between studies due to differences in experimental conditions such as cell density, purity of the compound, and assay duration.[8]

Biosynthesis of the Angelicin Backbone

The biosynthesis of Angelicin begins with the shikimic acid pathway, a common route in plants for the synthesis of aromatic amino acids.[2]

-

Phenylalanine to Umbelliferone (B1683723) : The pathway starts with L-phenylalanine, which is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL).[2] Subsequent hydroxylation and isomerization steps lead to the formation of umbelliferone, a key intermediate.[2][7]

-

Divergence to Angular Furanocoumarins : Umbelliferone is a critical branch point in furanocoumarin biosynthesis.[7] For the synthesis of angular furanocoumarins like Angelicin, umbelliferone undergoes prenylation at the C-8 position by umbelliferone 8-prenyltransferase (PT) to yield osthenol.[2][9]

-

Formation of the Furan Ring : Osthenol is then oxidized to (+)-columbianetin by (+)-columbianetin synthase, a cytochrome P450 enzyme.[2] The final step is the conversion of (+)-columbianetin to Angelicin, catalyzed by angelicin synthase, another cytochrome P450 enzyme.[2][10]

Signaling Pathways Modulated by Angelicin

Angelicin exerts its biological effects by modulating several key signaling pathways, primarily implicated in inflammation and cancer.

Inhibition of NF-κB and MAPK Signaling Pathways

Angelicin has demonstrated potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3][11] In response to inflammatory stimuli like lipopolysaccharide (LPS), Angelicin can block the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB p65.[11] It also inhibits the phosphorylation of p38 and JNK, key components of the MAPK pathway.[3][11]

Induction of Apoptosis

In cancer cells, Angelicin can induce apoptosis through the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.[3] This is accompanied by the activation of caspase-9 and caspase-3, key executioners of the apoptotic cascade.[3]

Other Signaling Pathways

Recent studies have implicated Angelicin in the regulation of other pathways, including:

-

STAT3 Signaling : Angelicin can regulate macrophage polarization via the STAT3/p-STAT3 pathway, suggesting a role in alleviating osteoarthritis.[12]

-

KAT6A/Nrf2 Signaling : It has been shown to improve osteoporosis by reducing reactive oxygen species (ROS) production in osteoclasts through the KAT6A/Nrf2 signaling pathway.[13]

Experimental Protocols

Isolation of Angelicin from Psoralea corylifolia

This protocol describes a general method for the isolation of Angelicin.

-

Extraction :

-

Pulverize dried seeds of Psoralea corylifolia.

-

Extract the powder with methanol (B129727) or acetone (B3395972) at 50°C for 2 hours.

-

Filter the extract and concentrate it under vacuum to obtain a dry residue.

-

-

Chromatographic Separation :

-

Subject the residue to column chromatography on silica (B1680970) gel.

-

Elute with a gradient of n-hexane and ethyl acetate (B1210297).

-

Monitor fractions by Thin Layer Chromatography (TLC).

-

-

Purification :

-

Combine fractions containing Angelicin and further purify using High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for high purity.[14] A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (5:5:4.5:5.5, v/v) can be effective for HSCCC.[14]

-

-

Identification :

-

Confirm the identity of the purified compound as Angelicin using NMR and Mass Spectrometry.[14]

-

Quantification of Angelicin by HPLC

This protocol provides a method for the quantitative analysis of Angelicin.

-

Chromatographic Conditions :

-

Column : Reversed-phase C18 column (e.g., Agilent Zorbax C₁₈, 4.6 mm × 250 mm, 5 μm).[4]

-

Mobile Phase : Isocratic elution with methanol and water (45:55) or acetonitrile (B52724) and water (20:80, v/v).[2][4]

-

Flow Rate : 1.0 ml/min.[4]

-

Detection Wavelength : 245 nm.[4]

-

Column Temperature : 25 °C.[4]

-

-

Standard Preparation :

-

Prepare a stock solution of pure Angelicin in methanol.

-

Create a series of standard solutions by serial dilution to generate a calibration curve.

-

-

Sample Preparation :

-

Extract the sample containing Angelicin with a suitable solvent (e.g., 70% ethanol).[4]

-

Filter the sample through a 0.45 μm syringe filter before injection.

-

-

Analysis :

-

Inject a fixed volume (e.g., 10 μl) of the standard and sample solutions.[4]

-

Quantify Angelicin in the sample by comparing its peak area to the calibration curve.

-

Cell Viability (MTT) Assay

This protocol outlines the assessment of Angelicin's effect on cell viability.

-

Cell Seeding :

-

Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.

-

-

Treatment :

-

Treat the cells with various concentrations of Angelicin for a specified duration (e.g., 24, 48, or 72 hours).[13] Include a vehicle control (e.g., DMSO).

-

-

MTT Addition :

-

After incubation, add 50 µL of MTT solution (5 mg/ml in PBS) to each well.

-

Incubate the plate at 37°C for 3 hours.

-

-

Formazan (B1609692) Solubilization :

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement :

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Western Blot Analysis of NF-κB Pathway

This protocol describes the analysis of key proteins in the NF-κB pathway.

-

Cell Treatment and Lysis :

-

Treat cells with Angelicin with or without an inflammatory stimulus (e.g., LPS).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification :

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer :

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection :

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Conclusion

The angular furanocoumarin backbone of Angelicin is a versatile scaffold that confers a wide range of biological activities. Its ability to modulate critical signaling pathways, particularly those involved in inflammation and cancer, underscores its potential as a lead compound for drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the therapeutic applications of Angelicin and its derivatives. A thorough understanding of its chemical properties, biosynthesis, and mechanisms of action is paramount for the rational design of novel therapeutics based on this promising natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative determination of psoralen and angelicin from some medicinal herbs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. HPLC method to assay the content of psoralen and angelicin in Zhuanggu granules [yxsj.smmu.edu.cn]

- 5. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 6. benchchem.com [benchchem.com]